Taxifolina

Descripción general

Descripción

Se encuentra en diversas plantas, como el alerce siberiano, el cardo mariano y el arroz no glutinoso hervido con judía azuki . La taxifolina es conocida por sus potentes propiedades antioxidantes y antiinflamatorias, lo que la convierte en un compuesto valioso en diversos campos de investigación e industria .

Aplicaciones Científicas De Investigación

La taxifolina tiene una amplia gama de aplicaciones de investigación científica:

Química: La this compound se utiliza como precursor en la síntesis de diversos derivados de flavonoides.

Medicina: La this compound ha mostrado potencial en el tratamiento de diversas enfermedades, incluyendo el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos Inhibe la formación de fibrillas de amiloide-β, mejora el flujo sanguíneo cerebral y facilita la eliminación de amiloide-β en el cerebro.

Mecanismo De Acción

La taxifolina ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: La this compound elimina los radicales libres e inhibe la peroxidación lipídica, protegiendo las células del daño oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias, reduciendo la inflamación.

Actividad antimicrobiana: La this compound daña las paredes celulares y membranas bacterianas, inhibiendo la formación de biopelículas y aumentando las actividades de superóxido dismutasa y fosfatasa alcalina en las bacterias.

Actividad neuroprotectora: La this compound inhibe la formación de fibrillas de amiloide-β y mejora el flujo sanguíneo cerebral, facilitando la eliminación de amiloide-β en el cerebro.

Análisis Bioquímico

Biochemical Properties

Taxifolin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, taxifolin has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipogenesis, thereby preventing the growth and spread of cancer cells . Additionally, taxifolin interacts with cell cycle regulators, causing cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway . These interactions highlight the compound’s potential as a chemopreventive agent.

Cellular Effects

Taxifolin exerts multiple effects on different types of cells and cellular processes. It has been shown to protect cell membranes, improve capillary activity, and normalize metabolism at the cellular level . Taxifolin also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the expression of vascular endothelial growth factor (VEGF) in ovarian cancer cells, thereby reducing angiogenesis . Furthermore, taxifolin has anti-inflammatory and hepatoprotective effects, reducing cholesterol levels and the development of blood clots .

Molecular Mechanism

At the molecular level, taxifolin exerts its effects through various mechanisms. It acts as a potent antioxidant by scavenging free radicals and inhibiting oxidative stress . Taxifolin also regulates gene expression via an antioxidant response element (ARE)-dependent mechanism . Additionally, it inhibits the activity of enzymes such as fatty acid synthase and modulates signaling pathways like Wnt/β-catenin, leading to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taxifolin have been observed to change over time. Studies have shown that taxifolin remains stable and retains its bioactivity over extended periods . In in vitro and in vivo studies, taxifolin has demonstrated long-term effects on cellular function, including the suppression of tumor growth and the reduction of oxidative stress . These findings suggest that taxifolin is a stable compound with sustained bioactivity.

Dosage Effects in Animal Models

The effects of taxifolin vary with different dosages in animal models. In a study on paracetamol-induced nephrotoxicity in rats, taxifolin exhibited renoprotective effects at a dosage of 50 mg/kg . Higher doses may lead to toxic or adverse effects. For instance, taxifolin treatment resulted in a dose-dependent increase in ZEB2 protein expression, which could have implications for its therapeutic use . These findings highlight the importance of determining the optimal dosage for taxifolin in different contexts.

Metabolic Pathways

Taxifolin is involved in several metabolic pathways. It is metabolized by enzymes such as taxifolin 8-monooxygenase, which converts taxifolin into 2,3-dihydrogossypetin . Additionally, taxifolin modulates the nuclear factor-κB (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These interactions with metabolic pathways underscore the compound’s potential therapeutic benefits.

Transport and Distribution

Taxifolin is transported and distributed within cells and tissues through various mechanisms. It can be absorbed and circulated in conjugate form, exerting beneficial effects in target tissues . Taxifolin’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . This distribution pattern is crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of taxifolin plays a significant role in its activity and function. Taxifolin has been shown to localize in cellular compartments such as the mitochondria, where it inhibits free radical formation and protects against oxidative damage . Additionally, taxifolin’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These factors contribute to its effectiveness in modulating cellular processes.

Métodos De Preparación

La taxifolina se puede preparar mediante varios métodos:

Extracción de plantas: El método principal consiste en extraer this compound de la madera de alerce.

Biotransformación: La this compound se puede producir a partir de la astilbina (this compound-3-O-ramnósido) mediante desglucosilación utilizando cepas fúngicas como Aspergillus fumigatus.

Rutas sintéticas:

Análisis De Reacciones Químicas

La taxifolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar las o-quinonas correspondientes en el anillo B.

Reducción: La reducción de la this compound puede conducir a la formación de dihidroflavonoles.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en presencia de reactivos y condiciones adecuados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

La taxifolina es similar a otros flavonoides como la quercetina y las catequinas, pero tiene propiedades únicas que la diferencian:

Quercetina: Tanto la this compound como la quercetina son flavonoides con propiedades antioxidantes.

Otros compuestos similares incluyen la silibina A, la silibina B y la isosilbina A, que a menudo se utilizan en combinación con la this compound en preparaciones comerciales .

La combinación única de propiedades antioxidantes, antiinflamatorias y neuroprotectoras de la this compound la convierte en un compuesto valioso en diversos campos de investigación e industria.

Propiedades

IUPAC Name |

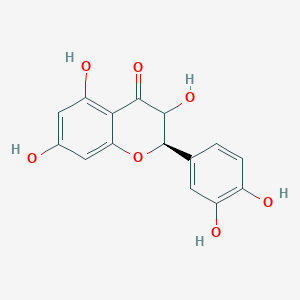

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

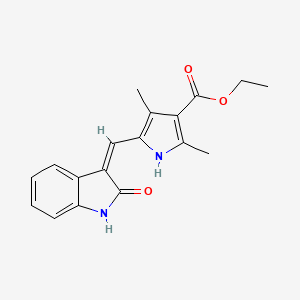

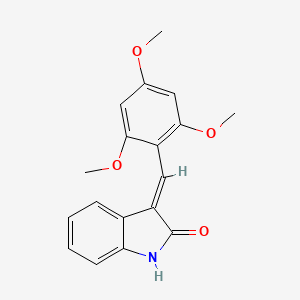

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

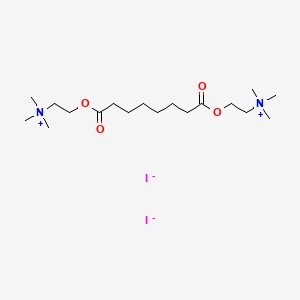

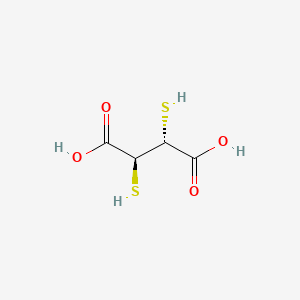

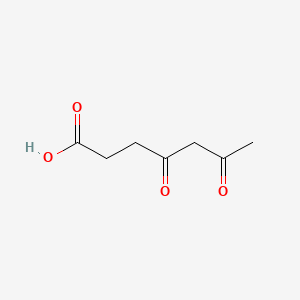

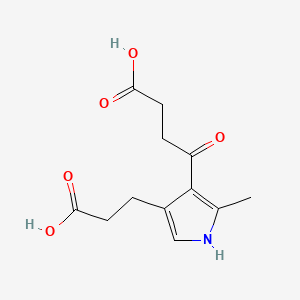

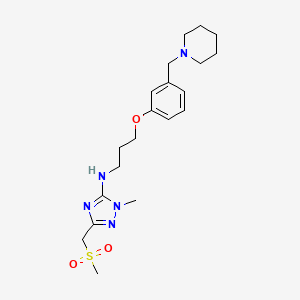

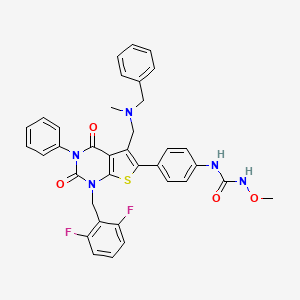

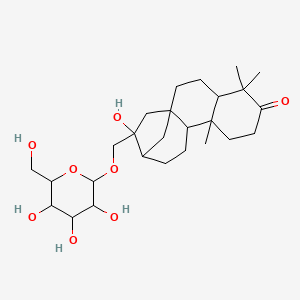

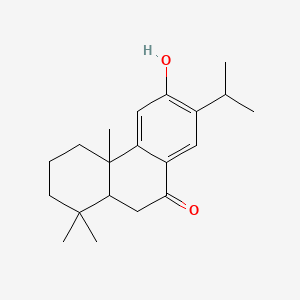

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)